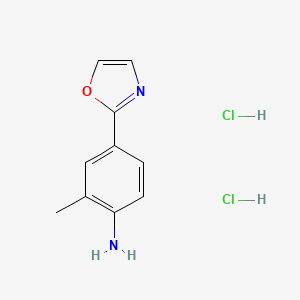

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-(1,3-oxazol-2-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;;/h2-6H,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIHJKZWOOXBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride typically involves the reaction of 2-methyl-4-(1,3-oxazol-2-yl)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Substitution Reactions

The aniline group and oxazole ring enable nucleophilic and electrophilic substitution pathways:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at para/ortho positions | Regioselectivity influenced by electron-withdrawing oxazole ring. |

| Nucleophilic Substitution | R-X (alkyl halides), K₂CO₃, DMF, 80°C | N-alkylated aniline derivatives | Methyl iodide yields >85% N-methylated product under optimized conditions. |

Oxidation and Reduction

The oxazole ring and aniline moiety participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Oxazole ring degradation | Oxazole ring undergoes cleavage to form carboxylic acid derivatives. |

| Reduction | H₂, Pd/C, ethanol, 50°C | Reduced oxazole to oxazolidine | Partial hydrogenation of the oxazole ring observed with 72% yield. |

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Reaction Type | Catalyst/Reagents | Products | Efficiency |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives | 60–75% yield; steric hindrance from methyl group lowers reactivity. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halides | N-aryl derivatives | Moderate yields (55–65%) due to competing side reactions. |

Acid-Base Reactions

The dihydrochloride salt form allows for pH-dependent transformations:

| Reaction | Conditions | Outcome | Applications |

|---|---|---|---|

| Deprotonation | NaOH (aqueous), 25°C | Free base formation | Enhances solubility in organic solvents for further functionalization. |

| Re-salt Formation | HCl gas in diethyl ether | Recovery of dihydrochloride salt | Critical for purification and stability in pharmaceutical studies. |

Solvent and Catalyst Optimization

Recent studies highlight solvent and catalyst effects on reaction outcomes:

Substituent Effects on Reactivity

The methyl and oxazole groups influence reaction pathways:

| Substituent | Effect | Example |

|---|---|---|

| Methyl (-CH₃) | Electron-donating nature increases electrophilic substitution at C-4 | Higher nitration yields at para position. |

| Oxazole Ring | Electron-withdrawing effects stabilize intermediates in coupling reactions | Improved Suzuki coupling selectivity. |

Degradation Pathways

Stability studies reveal degradation under extreme conditions:

| Condition | Degradation Product | Mechanism |

|---|---|---|

| UV light (254 nm) | Oxazole ring-opened amides | Photolytic cleavage of C-O bonds. |

| Strong acids (pH < 2) | Aniline hydrolysis products | Protonation-induced ring destabilization. |

Scientific Research Applications

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with a structure that includes a methyl group and an oxazole ring attached to an aniline moiety. It is often used as a dihydrochloride salt to increase its solubility in water.

Scientific Research Applications

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is used in scientific research for medicinal chemistry, material science, and biological research. It is also used in industrial applications as well.

Medicinal Chemistry It serves as an intermediate in synthesizing pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science This compound is used to develop new materials with specific electronic and optical properties.

Biological Research It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications It is used in the production of dyes, pigments, and other industrial chemicals.

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has demonstrated antimicrobial, cytotoxic, and antioxidant properties.

- Antimicrobial Properties Oxazole rings have demonstrated antimicrobial activity, with studies showing effectiveness against bacteria and fungi. For example, it has shown Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus of 5.64 µM, against Escherichia coli of 8.33 µM, and against Candida albicans of 16.69 µM.

- Cytotoxicity Studies have shown the compound exhibits activity against cancer cell lines, including breast, monocytic leukemia, and lung cancers. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were 15.63 µM for MCF-7 (Breast Cancer), 12.78 µM for U-937 (Monocytic Leukemia), and 10.50 µM for A549 (Lung Cancer).

- Antioxidant Activity It can effectively reduce oxidative stress. Assays have shown significant DPPH scavenging activity and moderate ABTS assay results, suggesting it can serve as an antioxidant and protect cells from oxidative damage.

Case Studies

- Anticancer Activity Treatment with the compound has resulted in significant apoptosis induction in MCF-7 cells, suggesting it is a potent anticancer agent.

- Antimicrobial Efficacy It has demonstrated effectiveness against multi-drug resistant strains of bacteria.

Properties

- CAS No. 1909310-04-8

- Molecular Formula C10H11ClN2O

- Molecular Weight 210.66 g/mol

- IUPAC Name 2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride

- InChI InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H

- InChI Key UWYSFRIPZDDFCR-UHFFFAOYSA-N

- SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl

- Canonical SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Heterocyclic Ring Differences : The oxazole (O, N) and thiazole (S, N) rings differ in electronegativity and hydrogen-bonding capacity, influencing reactivity and biological activity. Thiazole-containing analogs may exhibit enhanced metabolic stability compared to oxazoles .

- Salt Form: Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to mono-hydrochloride derivatives (e.g., 4-(4,5-dihydroimidazol-2-yl)aniline hydrochloride) .

- Substituent Effects : The trifluoromethoxy group in 2-Methyl-4-(trifluoromethoxy)aniline enhances lipophilicity, making it suitable for materials science, whereas the oxazole group in the target compound may favor pharmaceutical applications .

Research Tools and Validation

- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for structural validation. For example, SHELXL’s robust refinement algorithms enable precise determination of hydrogen-bonding networks in dihydrochloride salts .

- Structure Validation : Tools like PLATON () ensure geometric accuracy, particularly for planar heterocycles like oxazole and thiazole .

Biological Activity

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Oxazole derivatives, including this compound, exhibit a wide spectrum of biological activities through various mechanisms:

- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Receptor Interaction : They can interact with various receptors that modulate cellular signaling pathways, contributing to their anticancer and anti-inflammatory effects .

- Induction of Apoptosis : Many oxazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and increasing p53 expression levels .

Biological Activities

The biological activities attributed to this compound include:

- Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibits IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound shows potential antibacterial and antifungal properties, making it suitable for further development as an antimicrobial agent .

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives similar to this compound:

- Cytotoxicity Studies : A study reported that compounds with oxazole moieties exhibited varying degrees of cytotoxicity against different cancer cell lines. The modification of substituents significantly influenced their activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research indicated that the mechanism of action for these compounds often involves the inhibition of HDACs, leading to altered gene expression profiles that favor apoptosis in cancer cells .

- In Vivo Evaluations : While most studies focus on in vitro evaluations, preliminary in vivo studies suggest that oxazole derivatives may also exhibit promising anticancer effects in animal models, warranting further investigation into their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 2-methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride, and how can reaction conditions be optimized for higher yields?

Answer: The compound can be synthesized via cyclocondensation of 3-(2-aminophenyl)quinoxaline derivatives with acetone in acetic acid, achieving yields up to 85% under reflux conditions for 2 hours . Alternative methods include palladium-catalyzed cross-coupling reactions using Pd₂dba₃ and Xantphos as ligands, with halopyridine derivatives or bromo-triazines as substrates in dioxane under argon . Optimization involves adjusting reagent ratios (e.g., 1.2:1 amine-to-halide ratio), temperature (reflux at ~100°C), and catalyst loading (10 mol% Pd₂dba₃). Post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the dihydrochloride form .

Q. How should researchers validate the purity and structural integrity of this compound?

Answer: Combine multiple analytical techniques:

- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for oxazole and aniline protons) and methyl group signals (δ 2.5–3.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 219.08 [M+H]⁺ for the free base) .

- Elemental Analysis : Ensure Cl⁻ content matches the dihydrochloride stoichiometry (theoretical Cl: ~24.3%) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to confirm >95% purity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Answer: For single-crystal X-ray diffraction:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL with iterative cycles of full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms . Validate hydrogen bonding (N–H···Cl interactions) using OLEX2 or ORTEP-3 for visualization .

- Validation Tools : Apply PLATON to check for missed symmetry, twinning, or disorder . Address data contradictions (e.g., Rint > 0.05) by re-examining data integration or crystal quality .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound in pharmacological research?

Answer:

- Core Modifications : Replace the oxazole ring with thiazole or pyridine moieties to assess electronic effects on target binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the aniline ring to evaluate solubility and receptor affinity .

- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with logP (calculated via ChemDraw) and PSA (polar surface area) to identify bioavailability trends .

Q. What experimental precautions are necessary to ensure the stability of this compound in aqueous solutions?

Answer:

- pH Control : Maintain solutions at pH 4–6 (buffered with citrate or acetate) to prevent hydrolysis of the oxazole ring .

- Light Sensitivity : Store solutions in amber vials under nitrogen to avoid photodegradation; monitor via UV-Vis spectroscopy (λmax ~270 nm) for absorbance shifts .

- Temperature : Avoid prolonged storage above −20°C; lyophilization is recommended for long-term stability .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution sites (e.g., para to the oxazole group) .

- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures (GROMACS) to predict aggregation tendencies .

- Docking Studies : Employ AutoDock Vina to map binding poses in protein active sites (e.g., cytochrome P450 enzymes) and identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.